Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate

Catalog No.
S2730929
CAS No.
625377-27-7
M.F
C13H13F3N2O2S
M. Wt
318.31
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-py...

CAS Number

625377-27-7

Product Name

Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate

IUPAC Name

ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoate

Molecular Formula

C13H13F3N2O2S

Molecular Weight

318.31

InChI

InChI=1S/C13H13F3N2O2S/c1-3-20-11(19)4-5-21-12-9(7-17)10(13(14,15)16)6-8(2)18-12/h6H,3-5H2,1-2H3

InChI Key

OKYCGSKDMSTATQ-UHFFFAOYSA-N

SMILES

CCOC(=O)CCSC1=NC(=CC(=C1C#N)C(F)(F)F)C

solubility

not available

Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate is a chemical compound with the molecular formula C₁₃H₁₃F₃N₂O₂S and a molecular weight of approximately 318.32 g/mol . This compound features a pyridine ring substituted with a cyano group, a trifluoromethyl group, and a thioether linkage, making it structurally unique. The presence of these functional groups contributes to its potential biological activities and applications in medicinal chemistry.

Typical of esters and heterocyclic compounds. Common reactions include:

  • Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, allowing for modifications at the pyridine ring.
  • Hydrolysis: Under acidic or basic conditions, the ester bond may hydrolyze to yield the corresponding acid and alcohol.
  • Reduction: The cyano group can be reduced to an amine, altering the compound's biological properties.

These reactions are essential for modifying the compound for specific applications in drug development and synthetic chemistry.

Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate has demonstrated significant biological activity, particularly as an inhibitor of certain enzymes involved in disease processes. Research indicates that it may be effective against various targets, including those associated with inflammation and cancer. Its unique structure allows it to interact with biological systems in ways that may enhance its therapeutic potential .

Several synthetic routes have been developed for the preparation of Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate:

  • Pyridine Derivative Synthesis: Starting from 2-pyridinthiol, reactions with appropriate electrophiles can introduce the cyano and trifluoromethyl groups.
  • Esterification: The final step typically involves the esterification of the carboxylic acid derivative with ethanol, often using acid catalysts to facilitate the reaction.
  • Multi-step Synthesis: This may involve several steps including protection-deprotection strategies to ensure selective functionalization at various stages.

These methods highlight the versatility of synthetic approaches available for this compound.

Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate finds applications in several fields:

  • Pharmaceuticals: It is investigated for its potential use as an anti-inflammatory and anticancer agent.
  • Agriculture: Its unique properties may allow it to serve as a pesticide or herbicide.
  • Material Science: The compound's structure can be utilized in developing novel materials with specific electronic or optical properties.

Studies on the interactions of Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate with biological targets have shown promising results. It interacts specifically with enzymes involved in metabolic pathways, potentially leading to inhibition or modulation of these pathways. Such studies are critical in understanding its mechanism of action and optimizing its efficacy in therapeutic applications .

Several compounds share structural similarities with Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate. Here is a comparison highlighting its uniqueness:

Compound NameStructureKey Functional GroupsBiological Activity
Ethyl 3-cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylateStructureCyano, TrifluoromethylModerate anti-inflammatory
Ethyl 4-(trifluoromethyl)pyridine-2-carboxylateStructureTrifluoromethylAntimicrobial
2-Thiophenecarboxylic acid derivativesVariesThiophene, Carboxylic AcidVarious biological activities

Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate is distinguished by its specific combination of a pyridine ring with both cyano and trifluoromethyl substitutions, which enhances its biological profile compared to other similar compounds.

XLogP3

2.9

Dates

Last modified: 04-15-2024

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